molecular formula C7H6O3 B582490 OD CAS No. 1219798-37-4

OD

Cat. No.: B582490
CAS No.: 1219798-37-4
M. Wt: 141.14
InChI Key: LUSZGTFNYDARNI-CBYSEHNBSA-N
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Description

The compound “OD” is a chemical entity known for its unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “OD” involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: “OD” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms.

    Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

“OD” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which “OD” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

“OD” can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

1219798-37-4

Molecular Formula

C7H6O3

Molecular Weight

141.14

IUPAC Name

4,6,7-trideuterio-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D

InChI Key

LUSZGTFNYDARNI-CBYSEHNBSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)O

Synonyms

3,4-(Methylenedioxy)phenol--d3

Origin of Product

United States

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